2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl)
Uniqueness
What sets 2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and material properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-methylbutanoate |
InChI |
InChI=1S/C25H27NO6/c1-12(2)22(25(30)32-11-19(27)13-4-6-14(31-3)7-5-13)26-23(28)20-15-8-9-16(18-10-17(15)18)21(20)24(26)29/h4-9,12,15-18,20-22H,10-11H2,1-3H3 |
InChI Key |
VOFDLUPQNFQHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)OC)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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